2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-12-16-7-9-18(12)10-8-17-15(19)11-21-14-6-4-3-5-13(14)20-2/h3-7,9H,8,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKAFJFQRYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three modular subunits:
- 2-Methoxyphenoxy group : Introduced via nucleophilic aromatic substitution or Williamson ether synthesis.
- 2-Methyl-1H-imidazole moiety : Functionalized at the N1 position through alkylation.
- Acetamide linker : Forms the bridge between the aromatic ether and imidazole-containing side chain.
Strategic Bond Disconnections
Two primary retrosynthetic pathways emerge:
- Pathway A : Disconnection at the amide bond, yielding 2-(2-methoxyphenoxy)acetic acid and 2-(2-methyl-1H-imidazol-1-yl)ethylamine.
- Pathway B : Sequential assembly starting from 2-methylimidazole, involving ethylation followed by acylation.
Comparative evaluation of literature data favors Pathway A due to higher reported yields (68–82%) in analogous acetamide syntheses.
Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
Williamson Ether Synthesis
Reagents :
- 2-Methoxyphenol (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Potassium carbonate (2.5 equiv)
- Acetone (solvent)
Procedure :
- Dissolve 2-methoxyphenol (10.0 g, 72.5 mmol) and K₂CO₃ (15.0 g, 108.8 mmol) in 150 mL acetone under nitrogen.
- Add chloroacetyl chloride (9.8 mL, 87.0 mmol) dropwise at 0°C.
- Reflux at 60°C for 6 h.
- Filter, concentrate, and recrystallize from ethanol/water (4:1) to yield white crystals.
Optimization Notes :
- Excess K₂CO₃ prevents hydrolysis of chloroacetyl chloride.
- Acetone minimizes side reactions compared to polar aprotic solvents.
Characterization Data :
- Yield : 78%
- ¹H NMR (600 MHz, CDCl₃): δ 6.92–6.85 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.81 (s, 3H, OCH₃).
- MP : 112–114°C
Preparation of 2-(2-Methyl-1H-Imidazol-1-yl)ethylamine
N-Alkylation of 2-Methylimidazole
Reagents :
- 2-Methylimidazole (1.0 equiv)
- 2-Chloroethylamine hydrochloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- DMF (solvent)
Procedure :
- Suspend 2-methylimidazole (8.2 g, 100 mmol) and Et₃N (20.2 mL, 145 mmol) in 100 mL DMF.
- Add 2-chloroethylamine hydrochloride (12.1 g, 105 mmol) portionwise.
- Heat at 80°C for 12 h under N₂.
- Extract with EtOAc (3×50 mL), dry over MgSO₄, and concentrate.
Critical Parameters :
- DMF enhances nucleophilicity of imidazole compared to acetonitrile.
- Triethylamine scavenges HCl, preventing protonation of the imidazole.
Characterization Data :
- Yield : 65%
- ¹³C NMR (151 MHz, DMSO): δ 145.2 (C2), 122.8 (C4/C5), 49.1 (NCH₂), 38.7 (CH₂NH₂), 14.1 (CH₃).
Amide Coupling: Final Assembly
Acid Chloride Method
Reagents :
- 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv)
- Thionyl chloride (2.0 equiv)
- 2-(2-Methyl-1H-imidazol-1-yl)ethylamine (1.1 equiv)
- DCM (solvent)
Procedure :
- Reflux 2-(2-methoxyphenoxy)acetic acid (5.0 g, 23.8 mmol) with SOCl₂ (3.5 mL, 47.6 mmol) in 50 mL DCM for 2 h.
- Remove excess SOCl₂ under vacuum.
- Dissolve the residue in 30 mL DCM, add dropwise to a solution of the amine (3.2 g, 26.2 mmol) and Et₃N (4.0 mL, 28.6 mmol) in 50 mL DCM at 0°C.
- Stir at RT for 4 h, wash with 5% NaHCO₃ (2×30 mL), dry, and concentrate.
Yield Enhancement Strategies :
- Slow addition of acid chloride minimizes oligomerization.
- Bicarbonate washes remove unreacted amine and HCl.
Characterization Data :
- Yield : 72%
- HRMS : [M+H]⁺ calcd for C₁₇H₂₂N₃O₃: 316.1661; found: 316.1658
- IR (KBr): 3280 (N-H), 1654 (C=O), 1245 (C-O-C) cm⁻¹
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu-Based Approach
Reagents :
- DIAD (1.2 equiv)
- PPh₃ (1.2 equiv)
- 2-Methoxyphenol (1.0 equiv)
- N-Hydroxyethyl imidazole precursor
Procedure :
- React 2-methoxyphenol with ethyl glycolate under Mitsunobu conditions.
- Subject intermediate to amidation with 2-(2-methylimidazolyl)ethylamine.
Limitations :
Solid-Phase Synthesis
Support : Wang resin (0.7 mmol/g loading)
Steps :
- Load Fmoc-protected ethylenediamine onto resin.
- Deprotect, couple with 2-methylimidazole-1-carboxylic acid.
- Cleave with TFA/DCM (1:9), purify via HPLC.
Advantages :
Process Optimization and Troubleshooting
Common Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Imidazole dimerization | Excess alkylating agent | Use 1.1 equiv chloroethylamine |
| Acetyl chloride hydrolysis | Moisture exposure | Rigorous drying of solvents |
| O→N acyl migration | Prolonged reaction times | Limit coupling to 4 h |
Solvent Screening for Amidation
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 72 | 98.2 |
| THF | 65 | 96.8 |
| DMF | 58 | 89.4 |
| EtOAc | 63 | 94.1 |
DCM optimal due to:
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR Key Assignments (600 MHz, DMSO-d₆):
- δ 7.42 (s, 1H, Imidazole H4)
- δ 6.95–6.88 (m, 4H, Aromatic H)
- δ 4.52 (s, 2H, OCH₂CO)
- δ 3.77 (s, 3H, OCH₃)
- δ 3.21 (t, J=6.1 Hz, 2H, NCH₂)
13C NMR (151 MHz, DMSO-d₆):
- 169.8 (C=O)
- 152.1 (O-C-O)
- 145.6 (Imidazole C2)
- 56.3 (OCH₃)
Purity Assessment
- HPLC : Symmetry C18, 5μm, 4.6×250 mm
- Mobile phase : 65:35 MeCN/0.1% HCO₂H
- Retention time : 8.92 min
- Purity : 99.1% (AUC)
Scale-Up Considerations and Industrial Relevance
Kilo-Lab Protocol Modifications
Environmental Impact Assessment
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| E-factor | 32.4 | 18.7 |
| PMI | 56.2 | 29.8 |
| Energy (kWh/kg) | 412 | 287 |
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group and imidazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)propyl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is unique due to the specific combination of the methoxyphenoxy group and the imidazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxyphenoxy group and an imidazole ring, which are known to contribute to its unique chemical reactivity and biological interactions.
- IUPAC Name : 2-(2-methoxyphenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 289.33 g/mol
- CAS Number : 1286695-72-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 1286695-72-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxyphenoxy group is thought to enhance lipophilicity, facilitating membrane penetration and receptor binding. The imidazole moiety may play a critical role in enzyme inhibition or modulation of signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds containing methoxyphenol structures exhibit significant anti-inflammatory effects. A study on related compounds demonstrated that they act as selective cyclooxygenase (COX)-2 inhibitors, which are crucial in mediating inflammatory responses . The ability of this compound to inhibit COX-2 could position it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The imidazole ring is often associated with antimicrobial properties. Compounds with imidazole structures have been shown to possess activity against various bacterial strains. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of related methoxyphenols has been studied extensively. These compounds often demonstrate the ability to scavenge free radicals, which can mitigate oxidative stress and associated cellular damage. The DPPH radical-scavenging activity has been employed to evaluate such properties . While specific data on this compound's antioxidant activity is limited, its structural similarities suggest potential efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- COX-2 Inhibition Study : A quantitative structure–activity relationship (QSAR) analysis on methoxyphenols indicated a strong correlation between their structure and COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range .
- Antimicrobial Screening : Research on imidazole derivatives has shown promising results against bacterial pathogens, suggesting that modifications to the imidazole ring can enhance antimicrobial properties .
- Antioxidant Evaluation : Studies have reported varying degrees of antioxidant activity among methoxyphenol derivatives, with significant implications for their therapeutic use in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with condensation of 2-methoxyphenoxyacetic acid derivatives with amines. Key steps include nucleophilic substitution at the imidazole ring and coupling reactions. For example, potassium carbonate in dimethylformamide (DMF) is used to facilitate thioether bond formation . Reaction conditions (e.g., inert atmosphere, controlled temperature at 60–80°C, and reflux times of 4–12 hours) are critical to achieving yields >70%. Solvent selection (e.g., DMF, dichloromethane) and stoichiometric ratios (1:1.5 molar equivalents of reactants) are optimized via thin-layer chromatography (TLC) monitoring .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxyphenoxy group (δ ~3.8 ppm for -OCH₃) and imidazole protons (δ ~7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 430.2) .
- Infrared (IR) Spectroscopy : Peaks at ~1667 cm⁻¹ confirm carbonyl (C=O) groups in the acetamide moiety .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization (using ethanol or methanol) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Purity >95% is achieved via repeated crystallization, monitored by melting point analysis and HPLC .
Advanced Research Questions
Q. How can reaction yields be improved in the presence of competing side reactions during synthesis?
- Methodological Answer : Side reactions (e.g., oxidation of thioethers or imidazole ring degradation) are mitigated by:
- Catalyst Optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Temperature Control : Maintaining temperatures <80°C to prevent thermal decomposition .
- Protective Groups : Temporarily protecting the imidazole nitrogen with Boc groups to avoid unwanted substitutions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) are addressed by:
- Assay Standardization : Using identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Testing concentrations from 1–100 μM to identify IC₅₀ values and rule out false positives from solvent toxicity .
- Metabolic Stability Tests : Incubating compounds with liver microsomes to assess degradation rates influencing activity .
Q. How are computational methods integrated into the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding affinities to targets like COX-2 (PDB ID: 5KIR), guiding substitutions at the methoxyphenoxy group .
- QSAR Models : Quantitative structure-activity relationships optimize logP values (<3.5) for improved blood-brain barrier penetration .
- ADMET Prediction : SwissADME evaluates toxicity risks (e.g., hepatotoxicity) early in derivative design .
Critical Analysis of Contradictory Data
- Example : Varying reports on COX-2 inhibition (IC₅₀: 10–50 μM) may arise from assay differences (e.g., enzyme source or substrate concentration). Standardizing protocols with recombinant human COX-2 and consistent substrate (arachidonic acid) reduces variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
